Eicosane, 10-heptyl-10-octyl-

Description

Contextualization of Branched Hydrocarbons in Advanced Chemical Synthesis

Alkanes, which are acyclic saturated hydrocarbons consisting solely of hydrogen and carbon atoms with single bonds, are fundamental to organic chemistry. wikipedia.orglongdom.org Their general chemical formula is CnH2n+2. wikipedia.org While straight-chain alkanes have long been understood, the synthesis and study of branched hydrocarbons, particularly highly branched ones, represent a more advanced frontier in chemical synthesis. These compounds, often called isoparaffins, are isomers of their straight-chain counterparts and exhibit distinct physical and chemical properties. wikipedia.orgums.edu.my

In industrial applications, branched alkanes are highly valued. They are crucial components in the production of high-performance fuels for internal combustion engines. longdom.orgtandfonline.com The degree of branching in an alkane directly influences its octane (B31449) number, a measure of a fuel's ability to resist knocking or premature ignition. longdom.orgtandfonline.com Highly branched isomers, such as 2,2,4-trimethylpentane (B7799088) (an isomer of octane), have higher octane ratings than their linear counterparts, making them desirable for blending into gasoline. longdom.orgtandfonline.com Furthermore, long-chain branched alkanes are sought after for applications like sustainable aviation fuels due to their high energy density, low freezing points, and good thermal stability. acs.org The synthesis of alkanes can be achieved through various methods, including the hydrogenation of alkenes, reduction of alcohols, and Kolbe's synthesis from carboxylic acids.

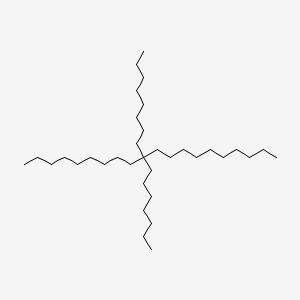

Significance of "Eicosane, 10-heptyl-10-octyl-" as a Representative Highly Branched Alkane (C35H72)

"Eicosane, 10-heptyl-10-octyl-" is a specific isomer of pentatriacontane, with the chemical formula C35H72. nih.govwikipedia.org Its structure features a central carbon atom bonded to a heptyl group, an octyl group, and two decyl chains (as part of the main eicosane (B133393) backbone), making it a highly branched, symmetrical tetraalkylmethane. This high degree of branching at a single quaternary carbon center confers upon it properties that are distinct from its linear isomer, n-pentatriacontane.

As a representative example of a complex, high-molecular-weight branched alkane, its study provides insight into the behavior of such molecules. Its physical properties, such as boiling and melting points, are influenced by its bulky, somewhat spherical shape, which affects intermolecular forces (van der Waals forces) compared to the larger surface area of a linear alkane.

Chemical and Physical Properties of Eicosane, 10-heptyl-10-octyl-

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 10-heptyl-10-octylicosane | nih.gov |

| Chemical Formula | C35H72 | nih.govnist.gov |

| CAS Number | 55470-98-9 | nih.govnist.gov |

| Molecular Weight | 492.9 g/mol | nih.gov |

| Boiling Point | 243-245 °C at 0.5 mmHg | wikipedia.org |

| Melting Point | -73.15 °C | wikipedia.org |

Historical Development of Complex Alkane Investigations and Their Research Relevance

The study of alkanes, historically known as paraffins due to their low reactivity, has evolved significantly. wikipedia.org Early research focused on the isolation and characterization of linear alkanes from natural sources like petroleum. plymouth.ac.uk The industrial importance of branched alkanes spurred research into their synthesis and properties. A key moment in this development was the advent of catalytic processes for alkane isomerization in the 1930s, initially using aluminum chloride catalysts to convert n-butane to isobutane (B21531) for high-octane aviation fuel. tandfonline.com

Overview of Key Research Areas Pertaining to the Compound

Research pertaining to "Eicosane, 10-heptyl-10-octyl-" is primarily in the domain of analytical and environmental chemistry, where it has been identified as a trace component in various matrices.

Natural Product and Food Chemistry : The compound has been detected in the chemical analysis of natural products. For example, it was identified as a minor constituent (2.19%) in the methanolic extract of ink from the squid Sepioteuthis lessoniana via Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov It was also found in the unsaponifiable matter of spinach (Spinacia oleracea) flowers. brieflands.com

Environmental Monitoring : "Eicosane, 10-heptyl-10-octyl-" has been identified as a hydrocarbon residue in environmental samples. One study reported its presence in the tissues of the blue crab (Callinectes sapidus) from a hydrocarbon-contaminated site, highlighting its potential as a marker for petroleum contamination. bioline.org.br

Material Science and Food Safety : There is evidence of this compound migrating from polymer-based packaging into food simulants. kau.edu.sa This places its detection within the scope of food safety research, which investigates the migration of organic compounds from packaging materials into food products.

These research findings underscore the role of advanced analytical techniques like GC-MS in identifying complex organic molecules in intricate mixtures. bioline.org.br While "Eicosane, 10-heptyl-10-octyl-" is not a compound of major industrial synthesis itself, its presence in these varied contexts makes it a relevant molecule for studies in environmental science, food chemistry, and toxicology.

Properties

CAS No. |

55470-98-9 |

|---|---|

Molecular Formula |

C35H72 |

Molecular Weight |

492.9 g/mol |

IUPAC Name |

10-heptyl-10-octylicosane |

InChI |

InChI=1S/C35H72/c1-5-9-13-17-20-22-26-30-34-35(31-27-23-16-12-8-4,32-28-24-19-15-11-7-3)33-29-25-21-18-14-10-6-2/h5-34H2,1-4H3 |

InChI Key |

FEIFRHBKEQKLTC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCC)(CCCCCCCC)CCCCCCCCC |

Origin of Product |

United States |

Advanced Analytical Methodologies for Characterization and Detection of Eicosane, 10 Heptyl 10 Octyl

Spectroscopic Techniques for Structural Elucidation of Highly Branched Alkanes.

Spectroscopic methods are fundamental in determining the molecular architecture of complex alkanes. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about atomic connectivity and the types of chemical bonds present.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D-NMR for Complex Branching).

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for elucidating the detailed structure of organic molecules. For a highly branched alkane like Eicosane (B133393), 10-heptyl-10-octyl-, which has a complex and overlapping proton (¹H) and carbon-13 (¹³C) NMR spectrum in one dimension, advanced 2D-NMR techniques are indispensable.

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), provide data plotted against two frequency axes, revealing interactions between nuclei. weebly.com A ¹H-¹H COSY spectrum is particularly powerful for tracing the connectivity of protons through the carbon skeleton. In this technique, cross-peaks appear between protons that are J-coupled (typically through two or three bonds), allowing for the unambiguous assignment of neighboring protons. nih.gov

For Eicosane, 10-heptyl-10-octyl-, a COSY experiment would map the correlations between the methine proton at the C-10 position and the methylene (B1212753) protons of the attached heptyl, octyl, and decane (B31447) backbone chains. Further correlations along each chain would help to piece together the full structure. Techniques like Double-Quantum Filtered (DQF)-COSY are particularly advantageous as they suppress intense diagonal signals that can obscure crucial cross-peaks close to the diagonal, which is common in the crowded spectra of large alkanes. nih.govacs.org This allows for clearer discrimination between different types of branched isomers. nih.govacs.org

Heteronuclear 2D-NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), correlate the chemical shifts of protons with directly attached carbons (HSQC) or carbons that are two to three bonds away (HMBC). These methods are crucial for confirming the carbon backbone and the precise location of the branching points.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For an alkane, the primary functional groups are C-H and C-C bonds.

FT-IR Spectroscopy relies on the absorption of infrared radiation at frequencies corresponding to the vibrational modes of a molecule. northwestern.edu A key requirement for a vibration to be IR-active is that it must cause a change in the molecule's dipole moment. northwestern.edu The FT-IR spectrum of Eicosane, 10-heptyl-10-octyl- would be characterized by strong absorption bands corresponding to C-H stretching and bending vibrations. orgchemboulder.com

| Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp³ C-H) | 2850–3000 | Strong |

| C-H Bend (Scissoring) | 1450–1470 | Medium |

| C-H Rock (Methyl) | 1350–1370 | Medium |

| C-H Rock (Long Chain) | 720–725 | Weak |

This interactive table summarizes the characteristic FT-IR absorption bands for alkanes. orgchemboulder.comlibretexts.org

While these bands confirm the alkane nature of the compound, the so-called "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the specific molecule, arising from C-C stretching and complex bending modes. orgchemboulder.comlibretexts.org This region can be used to identify the compound by matching its spectrum to a known reference.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. mt.com A vibration is Raman-active if it causes a change in the polarizability of the molecule. Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds, making it well-suited for analyzing the C-C backbone of alkanes, which are often weak or undetectable in FT-IR spectra. mt.comnih.gov Furthermore, Raman spectroscopy is advantageous for analyzing aqueous samples, as water is a weak Raman scatterer. mt.com The combination of FT-IR and Raman provides a more complete vibrational analysis of the molecule.

Advanced Chromatographic Separations for Isomeric Purity and Mixture Analysis.

Chromatographic techniques are essential for separating Eicosane, 10-heptyl-10-octyl- from other compounds in a mixture, which is a critical step before identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification in Complex Biological and Environmental Matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. In GC-MS, the gas chromatograph separates components of a mixture based on their volatility and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint.

GC-MS is highly effective for identifying alkanes in complex biological and environmental samples. mdpi.comresearchgate.net For instance, Eicosane, 10-heptyl-10-octyl- has been successfully identified as a chemical constituent in the ink of the squid Sepioteuthis lessoniana using GC-MS analysis. Numerous other studies have demonstrated the utility of GC-MS in identifying eicosane and its branched isomers in various plant extracts and microbial metabolites. phcogj.com Identification is typically achieved by comparing the retention time and the fragmentation pattern in the mass spectrum with those of a known standard or by matching the spectrum to established spectral libraries.

Multidimensional Gas Chromatography (GC×GC) for Enhanced Resolution of Branched Isomers, particularly in Unresolved Complex Mixtures (UCMs).

While GC-MS is powerful, its single-column separation can be insufficient for extremely complex samples, such as crude oil or weathered petroleum products, which often contain a vast number of co-eluting isomers. This results in a chromatogram feature known as an Unresolved Complex Mixture (UCM), where individual compounds cannot be resolved. core.ac.ukwikipedia.org

Comprehensive two-dimensional gas chromatography (GC×GC) overcomes this limitation by employing two different capillary columns connected in series. researchgate.net The first dimension typically separates compounds by volatility, while the second dimension provides a rapid separation based on a different property, such as polarity. researchgate.net This results in a dramatic increase in peak capacity and resolving power. core.ac.uk

For the analysis of highly branched alkanes like Eicosane, 10-heptyl-10-octyl-, GC×GC can effectively separate it from its numerous structural isomers. dlr.de Chemically related compounds, such as different classes of isomers, tend to appear in ordered structures within the 2D chromatogram, simplifying identification. wikipedia.org This technique is essential for detailed compositional analysis of complex hydrocarbon mixtures and for isolating specific branched isomers from the UCM hump. researchgate.net

Research Applications and Functional Roles of Eicosane, 10 Heptyl 10 Octyl in Scientific Domains

Role as a Model Compound in Studies of Hydrocarbon Fluids and Lubricants

The intricate structure of Eicosane (B133393), 10-heptyl-10-octyl- makes it an excellent model compound for investigating the behavior of complex hydrocarbon fluids and lubricants at the molecular level. Unlike their linear counterparts, branched alkanes exhibit distinct properties in terms of viscosity, shear stress, and film-forming capabilities, which are critical in lubrication.

In the study of boundary lubrication, where surfaces are in close contact and the lubricating film is only a few molecules thick, the geometry of lubricant molecules plays a pivotal role. nih.gov Molecular dynamics simulations have demonstrated that the presence and nature of branching in hydrocarbon molecules significantly influence their lubricating performance. mdpi.comresearchgate.net The branched structure of Eicosane, 10-heptyl-10-octyl-, with its multiple alkyl chains, can be used to model the complex interactions that occur in advanced lubricant formulations.

Research has shown that an increased number of branches in poly-alpha-olefin (PAO) molecules can lead to higher shear stresses and wall slip. mdpi.com However, mixtures of different branched molecules can paradoxically decrease wall slip compared to lubricants composed of a single type of branched molecule. mdpi.com Eicosane, 10-heptyl-10-octyl-, as a representative of a highly branched structure, can be used in simulations to probe how such molecules arrange themselves at the interface between sliding surfaces, affecting friction and wear. The layered molecular structure formed by branched alkanes near sliding surfaces can reduce boundary interactions and enhance lubrication. researchgate.net

Table 1: Comparison of Structural Effects on Lubrication

| Molecular Feature | Effect on Lubrication Performance | Research Finding |

| Increased Branching | Can increase shear stress and wall slip. mdpi.com | Molecular dynamics simulations show that a higher number of branches can lead to greater internal friction within the lubricant layer. mdpi.com |

| Mixture of Branched Molecules | Can decrease wall slip. mdpi.com | Intercalation between smaller and larger branched molecules can enhance shear behavior and overall lubrication. researchgate.net |

| Chain Length | Longer chains can reduce friction. mdpi.com | Long-chained n-alkanes provide more atoms in the monomolecular layer at the contact interface, leading to reduced friction. mdpi.com |

Tribology, the science of friction, wear, and lubrication, benefits from the use of model compounds to understand fundamental mechanisms. The tribological properties of alkanes in confined systems are a subject of intense research using non-equilibrium molecular dynamics simulations. researchgate.net These studies investigate the viscosity, structural arrangement, and flow behavior of lubricants under various pressures and shear rates. researchgate.net

The highly branched nature of Eicosane, 10-heptyl-10-octyl- is expected to result in a lower pour point compared to its linear isomer, a desirable property in many lubricant applications. researchgate.net Its complex structure can be used to study how branching affects the formation of protective tribofilms on surfaces. Studies on other branched molecules have shown that they can significantly reduce the coefficient of friction, in some cases by as much as 80% to 95%. researchgate.net By using Eicosane, 10-heptyl-10-octyl- in such studies, researchers can gain insights into how specific molecular architectures contribute to the stability and effectiveness of lubricating films under extreme conditions.

Integration into Polymer Science Research as a Modifying Agent

The introduction of non-polymeric molecules into a polymer matrix can significantly alter the material's properties. The size and shape of Eicosane, 10-heptyl-10-octyl- make it an interesting candidate for use as a modifying agent in polymer science research, particularly in studies concerning compatibility, morphology, and processing.

The compatibility of a hydrocarbon with a polymer matrix is largely determined by their respective chemical structures and intermolecular forces. The highly branched, non-polar nature of Eicosane, 10-heptyl-10-octyl- would lead to different compatibility behavior compared to linear alkanes. In non-polar polymers like polyethylene (B3416737), the introduction of branched alkanes can disrupt the regular packing of polymer chains. wikipedia.orglibretexts.org

This disruption can be studied to understand how it affects the phase behavior and miscibility of polymer-hydrocarbon blends. The presence of such a bulky molecule could create more free volume within the polymer matrix, potentially lowering the glass transition temperature and altering the mechanical properties of the material. nih.gov

The morphology of a polymer, including its degree of crystallinity, has a profound impact on its physical properties such as density, stiffness, and tensile strength. libretexts.org Linear polymer chains can pack closely together, leading to higher crystallinity. youtube.com The introduction of a highly branched molecule like Eicosane, 10-heptyl-10-octyl- would interfere with this packing, leading to a more amorphous structure. wikipedia.orgyoutube.com

This effect can be harnessed in research to systematically study the relationship between crystallinity and material performance. For instance, by varying the concentration of Eicosane, 10-heptyl-10-octyl- in a polymer like high-density polyethylene (HDPE), researchers could create a series of materials with tailored degrees of crystallinity and investigate the resulting changes in their mechanical and thermal properties. This could also influence the processing characteristics, as lower crystallinity generally leads to a lower melting point and reduced melt viscosity, which can be advantageous in certain manufacturing processes. youtube.com

Table 2: Predicted Influence of Eicosane, 10-heptyl-10-octyl- on Polymer Properties

| Polymer Property | Predicted Effect of Adding Eicosane, 10-heptyl-10-octyl- | Rationale |

| Crystallinity | Decrease | The bulky, branched structure disrupts the regular packing of linear polymer chains. wikipedia.orgyoutube.com |

| Density | Decrease | Less efficient packing of polymer chains leads to a lower overall density. wikipedia.org |

| Tensile Strength | Decrease | Reduced crystallinity and weaker intermolecular forces result in lower tensile strength. wikipedia.org |

| Flexibility | Increase | A more amorphous structure allows for greater chain mobility and flexibility. libretexts.org |

Utilization in Environmental Analytical Chemistry as a Target Analyte or Reference Standard

In environmental science, the identification and quantification of specific organic compounds are crucial for monitoring pollution and understanding biogeochemical processes. The unique structure of Eicosane, 10-heptyl-10-octyl- makes it a potential candidate for use as both a target analyte and a reference standard.

The Joint Research Centre (JRC) provides certified reference materials for environmental analysis to ensure the quality and comparability of data. europa.eu While specific reference materials for Eicosane, 10-heptyl-10-octyl- are not commonly listed, the use of n-alkanes as organic reference materials is well-established. usgs.gov Given the presence of branched alkanes in petroleum products and environmental samples, having a well-characterized, high-purity standard of a complex branched alkane like Eicosane, 10-heptyl-10-octyl- would be valuable for analytical method development and validation.

Its complex structure would make it a useful internal standard in gas chromatography-mass spectrometry (GC-MS) analysis of complex hydrocarbon mixtures, such as lubricating oils. researchgate.netnih.gov As a target analyte, its detection in environmental samples could potentially serve as a specific marker for contamination from certain industrial sources or lubricant formulations. The presence of specific branched aliphatic alkanes has been identified in various geological and environmental samples, indicating their biological or anthropogenic origins. researchgate.net

Significance in Fuel Chemistry Research

While an alkane with 35 carbon atoms is far too heavy to be a component of gasoline, the study of its structural motif—the highly branched alkane—is central to fuel chemistry, from high-octane gasoline to renewable biofuels.

The degree of branching in an alkane's structure is a critical determinant of its combustion properties, particularly its resistance to autoignition (knocking) in spark-ignition engines. This resistance is quantified by the Research Octane (B31449) Number (RON). Highly branched alkanes generally have much higher RON values than their straight-chain counterparts. This is because the tertiary and quaternary carbon atoms in branched structures lead to the formation of more stable radical intermediates during the initial stages of combustion, slowing down the autoignition process.

Although Eicosane, 10-heptyl-10-octyl- itself is not a gasoline component, its structure exemplifies the principles that are sought after in high-performance fuels. Research on the combustion of various branched alkanes helps in building kinetic models that can predict the behavior of complex real-world fuel blends. nrel.gov These models are essential for designing fuels with optimal performance and for developing advanced engine technologies that can operate at higher efficiencies without knocking. google.com Large branched alkanes, while more relevant to lubricating oils or jet fuel surrogates, provide valuable data on how molecular structure influences properties like viscosity and thermal stability under extreme conditions. wikipedia.orgmdpi.com

A major goal in renewable energy research is the production of "drop-in" biofuels—hydrocarbons produced from biomass that are chemically identical to those in petroleum-based fuels. nih.gov The synthesis of branched alkanes from renewable feedstocks is a key area of this research. researchgate.netnih.gov Straight-chain hydrocarbons can be readily produced from plant and animal fats (fatty acids), but creating the highly branched structures needed for high-octane gasoline or jet fuel with good cold-flow properties is more challenging. researchgate.net

Catalytic strategies are being developed to convert biomass-derived platform molecules, such as furfural (B47365) and levulinic acid, into long-chain branched alkanes. nih.govosti.gov These processes often involve C-C coupling reactions (like aldol (B89426) condensation) to build larger molecules, followed by hydrodeoxygenation to remove oxygen and create the final alkane product. kaust.edu.saresearchgate.net The synthesis of specific target molecules, including complex branched structures, is a central theme of this research. nih.gov The production of branched alkanes from biomass is seen as a critical step toward creating sustainable, high-performance fuels for the gasoline, diesel, and aviation sectors. researchgate.netrsc.org

Environmental Fate and Biogeochemical Cycling of Eicosane, 10 Heptyl 10 Octyl and Complex Branched Alkanes

Abiotic Degradation Pathways in Environmental Matrices (e.g., Photo-oxidation, Hydrolysis)

Abiotic degradation of highly branched alkanes, including Eicosane (B133393), 10-heptyl-10-octyl-, is generally a slow process under typical environmental conditions. The carbon-carbon and carbon-hydrogen bonds that form the backbone of these molecules are strong and non-polar, making them resistant to many chemical reactions.

Photo-oxidation: This process involves the degradation of a compound by light, particularly in the presence of oxygen. While direct photolysis of large alkanes is minimal, indirect photo-oxidation can occur. This is often initiated by the presence of photosensitizers in the environment, which absorb light energy and produce reactive oxygen species. These reactive species can then attack the alkane structure. The photo-oxidation of alkanes can yield alcohols and carbonyl compounds. rsc.org However, for large, complex branched alkanes, the efficiency of this process in environmental matrices like water and soil is expected to be low due to their low water solubility and strong sorption to particulate matter, which can shield them from light.

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. tongaatsecondary.co.za Saturated alkanes, regardless of their structure, are generally considered to be hydrolytically stable as they lack functional groups that are susceptible to hydrolysis. epa.govnih.gov Therefore, hydrolysis is not considered a significant degradation pathway for Eicosane, 10-heptyl-10-octyl- in the environment.

Biotic Degradation Mechanisms and Microbial Metabolism of Highly Branched Alkanes, including Resistance to Degradation

The primary mechanism for the environmental breakdown of Eicosane, 10-heptyl-10-octyl- and other highly branched alkanes is microbial degradation. However, their complex structure presents a significant challenge to microorganisms, leading to a high degree of resistance to biodegradation.

The extensive branching in molecules like Eicosane, 10-heptyl-10-octyl- sterically hinders the action of microbial enzymes that typically initiate alkane degradation. This steric hindrance is a key factor in their environmental persistence. While straight-chain alkanes can be readily degraded by a wide range of microorganisms, the presence of quaternary carbon atoms and multiple alkyl branches significantly reduces the rate and extent of biodegradation. researchgate.net

A diverse range of bacteria and fungi have been identified with the ability to degrade alkanes. researchgate.net Some of the key genera known for their alkane-degrading capabilities include:

Bacteria: Pseudomonas, Rhodococcus, Acinetobacter, Arthrobacter, and Bacillus.

Fungi: Aspergillus, Penicillium, and Candida.

While many of these microorganisms are proficient at degrading linear alkanes, the degradation of highly branched isomers is often limited to a more specialized group of microbes. For instance, some strains of Pseudomonas aeruginosa have shown a high capacity to degrade long-chain alkanes. nih.gov The composition of the microbial community in a contaminated environment plays a crucial role in determining the fate of complex branched alkanes.

The initial and most critical step in the aerobic biodegradation of alkanes is the oxidation of the hydrocarbon chain, which is catalyzed by enzymes called oxygenases. The primary pathways for n-alkane degradation are terminal and subterminal oxidation.

Terminal Oxidation: This is the most common pathway, where a methyl group at the end of the alkane chain is oxidized to a primary alcohol. This is then further oxidized to an aldehyde and a fatty acid, which can then enter the beta-oxidation pathway for energy production.

Subterminal Oxidation: In this pathway, an internal carbon atom is oxidized to a secondary alcohol, which is then converted to a ketone.

For highly branched alkanes, the accessibility of the molecule to the active site of these enzymes is restricted. The presence of quaternary carbons, as is likely in the branched structure of Eicosane, 10-heptyl-10-octyl-, can completely block the typical terminal oxidation pathway. Microorganisms that can degrade these complex structures may possess specialized enzymes with different active site conformations or may utilize alternative, less efficient metabolic pathways.

Environmental Persistence, Transport, and Partitioning Behavior

The resistance of highly branched alkanes to both abiotic and biotic degradation directly contributes to their environmental persistence. nih.gov Once introduced into the environment, compounds like Eicosane, 10-heptyl-10-octyl- can remain for extended periods.

Their high molecular weight and non-polar nature also govern their transport and partitioning behavior. These compounds have very low water solubility and a high octanol-water partition coefficient (Kow). This means they will strongly adsorb to organic matter in soil and sediment, limiting their mobility in aquatic systems. itrcweb.org Their transport is, therefore, primarily associated with the movement of soil particles and sediments. Due to their low volatility, transport in the atmosphere is not a significant pathway.

The partitioning behavior of complex branched alkanes can be summarized in the following table:

| Environmental Compartment | Partitioning Tendency | Rationale |

| Water | Low | Very low aqueous solubility. |

| Soil and Sediment | High | Strong adsorption to organic matter due to high hydrophobicity. |

| Air | Low | Very low vapor pressure. |

| Biota | Moderate to High | Potential for bioaccumulation in fatty tissues of organisms. |

Presence and Distribution in Geochemical Samples and Natural Biological Matrices (e.g., shale, squid ink, spinach)

Highly branched alkanes are found in various natural and anthropogenic sources. Their presence in geochemical samples can provide insights into the sources of organic matter and the diagenetic processes that have occurred.

Shale: Long-chain and branched alkanes, including those with quaternary carbon atoms, have been detected in shale formations. frontiersin.orgfrontiersin.orgresearchgate.net Their presence is often linked to contributions from bacteria and algae in the original depositional environment. frontiersin.orgku.edu While the specific compound Eicosane, 10-heptyl-10-octyl- has not been explicitly identified in the reviewed literature, the presence of a wide variety of other complex branched alkanes in shales suggests that similar structures could be present. researchgate.net

Squid Ink: The chemical composition of squid ink is primarily composed of melanin, proteins, lipids, and carbohydrates. nih.govresearchgate.netresearchgate.netekb.eg While lipids are present, there is no specific mention in the scientific literature of the presence of Eicosane, 10-heptyl-10-octyl- or other long-chain branched alkanes in squid ink.

Spinach: Spinach leaves contain a variety of lipids, including fatty acids and other hydrocarbons. researchgate.netnih.govdocumentsdelivered.com However, the available research does not indicate the presence of Eicosane, 10-heptyl-10-octyl- in spinach.

Development of Methodologies for Environmental Monitoring and Remediation Research

The environmental persistence and potential for bioaccumulation of complex branched alkanes necessitate the development of effective monitoring and remediation strategies.

Environmental Monitoring: The analysis of highly branched alkanes in complex environmental matrices requires sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a primary tool for the identification and quantification of these compounds. env.go.jpnih.gov Advanced techniques such as two-dimensional gas chromatography (GCxGC) can provide the necessary resolution to separate complex mixtures of isomers. nih.govacademie-sciences.fr Sample preparation is a critical step and often involves extraction and clean-up to remove interfering substances. wiley.com

Remediation Research: Research into the remediation of sites contaminated with heavy hydrocarbons, including branched alkanes, is ongoing. Some of the promising approaches include:

Bioremediation: This involves the use of microorganisms to degrade contaminants. hydrocarbondynamics.com Bioaugmentation, the addition of specific hydrocarbon-degrading microbes to a contaminated site, and biostimulation, the addition of nutrients to stimulate the activity of indigenous microbes, are common strategies. nih.govhepure.com

Phytoremediation: This approach uses plants to remove, degrade, or contain environmental contaminants. researchgate.net

Mycoremediation: This involves the use of fungi to break down contaminants and has shown potential for the degradation of alkanes. mdpi.com

The development of effective remediation technologies for complex branched alkanes is challenged by their low bioavailability and high resistance to degradation.

Emerging Research Directions and Future Outlook for Eicosane, 10 Heptyl 10 Octyl Studies

Novel Synthetic Approaches for Sustainable and Scalable Production

The synthesis of highly-branched, high-molecular-weight alkanes like Eicosane (B133393), 10-heptyl-10-octyl- presents a significant challenge. Traditional methods often lack the precision for targeted synthesis or are not scalable. Future research will likely focus on developing novel synthetic pathways that are both sustainable and scalable.

Modern synthetic chemistry offers several promising avenues. While classical methods such as the Wurtz reaction exist, they are often low-yielding and lack control. stackexchange.com More advanced and sustainable approaches are being sought, particularly those utilizing renewable feedstocks. x-mol.netresearchgate.net Research into chemocatalytic methods starting from biomass-derived molecules is a key area of interest for producing renewable gasoline and other branched alkanes. researchgate.net Catalytic reforming and isomerization are established industrial processes used to increase the branching of alkanes, which could potentially be adapted for more complex targets. stackexchange.com

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Description | Potential Advantages for Scalability & Sustainability |

|---|---|---|

| Catalytic Isomerization | Rearrangement of linear or lightly branched alkanes over acid catalysts (e.g., zeolites) to produce more highly branched isomers. | Utilizes existing hydrocarbon feedstocks; technology is mature for industrial scale. |

| Oligomerization of Bio-olefins | Catalytic linking of smaller olefins derived from biomass (e.g., bio-ethylene, bio-propylene) to build a larger carbon backbone, followed by hydrogenation. | Utilizes renewable feedstocks; potential for high control over molecular weight and branching. |

| Metathesis Chemistry | Cross-metathesis of long-chain olefins followed by hydrogenation to create specific, highly-branched structures. | High precision in forming C-C bonds; can use renewable olefin precursors. |

| Fischer-Tropsch Synthesis | Conversion of syngas (CO + H2), potentially derived from biomass gasification, into a range of hydrocarbons. Bifunctional catalysts can be used to promote branching. nih.gov | Can utilize various carbon sources, including waste and biomass; scalable process. researchgate.net |

Advanced Computational Modeling for Predicting Macro-scale Behavior from Molecular Structures

Predicting the physical and chemical properties of a complex molecule like Eicosane, 10-heptyl-10-octyl- before its synthesis is a powerful tool for guiding research. Advanced computational modeling allows for the in silico determination of macro-scale behaviors based on molecular structure, saving significant time and resources.

Molecular Dynamics (MD) simulations are particularly well-suited for predicting the thermophysical properties of long-chain and branched alkanes, such as liquid density, viscosity, and surface tension, even at elevated temperatures. acs.orgresearchgate.net The accuracy of these predictions depends heavily on the underlying force fields used in the simulations. acs.orgresearchgate.net For understanding thermodynamic stability, Density Functional Theory (DFT) is a valuable tool. DFT calculations can elucidate the energetic differences between various isomers, explaining why branched alkanes are often more thermodynamically stable than their linear counterparts due to electrostatic and correlation effects. nih.gov Furthermore, machine learning and linear regression models are emerging as powerful methods to predict thermochemical properties like Gibbs free energies and enthalpies of formation for long-chain alkanes where experimental data is scarce. nih.gov

Table 2: Computational Models and Their Predictive Capabilities

| Computational Model | Predicted Properties | Relevance to Eicosane, 10-heptyl-10-octyl- |

|---|---|---|

| Density Functional Theory (DFT) | Thermodynamic stability, bond energies, electronic structure. nih.gov | Determining isomeric stability and potential reaction pathways. |

| Molecular Dynamics (MD) | Liquid density, viscosity, surface tension, diffusion coefficients. acs.org | Predicting its behavior as a fluid, e.g., as a lubricant or hydraulic fluid. |

| Quantitative Structure-Property Relationship (QSPR) / Machine Learning | Boiling point, flash point, heat capacity, enthalpy of formation. nih.gov | Rapidly estimating key physical properties to guide experimental work. |

| Atmospheric Chemistry Models (e.g., UNIPAR) | Secondary Organic Aerosol (SOA) formation potential. copernicus.org | Assessing potential environmental impact from its atmospheric oxidation. |

Exploration in Advanced Materials and Niche Research Applications

The unique structure of Eicosane, 10-heptyl-10-octyl-—a large, symmetrical, and highly branched alkane—suggests potential utility in advanced materials where specific physical properties are required. While the primary applications for branched alkanes are in fuels and lubricants, its high molecular weight and defined structure could open doors to more niche applications. longdom.org

The high degree of branching makes the molecule compact, which can lower its freezing point and modify its viscosity compared to a linear alkane of the same carbon number. researchgate.net These properties are highly desirable for high-performance lubricants, hydraulic fluids, and dielectric fluids, especially for operation in extreme temperature ranges. Its well-defined melting and freezing points could also make it a candidate for use as a phase-change material (PCM) for thermal energy storage.

Table 3: Potential Niche Applications and Relevant Properties

| Potential Application | Key Property | Rationale |

|---|---|---|

| High-Performance Lubricants | Low pour point, high viscosity index, thermal stability. | Branching disrupts crystal packing, lowering the freezing point. The large structure provides a stable lubricating film. |

| Phase-Change Materials (PCMs) | High latent heat of fusion, specific melting point. | The transition between solid and liquid phases can store and release large amounts of thermal energy. |

| Dielectric Fluids/Transformer Oils | High dielectric strength, low viscosity, high thermal conductivity. | Saturated hydrocarbons are excellent electrical insulators. Good flow properties are needed for cooling. |

| Reference Standard in Analytical Chemistry | High purity, known structure, and well-defined properties. | Could serve as a standard in high-temperature gas chromatography or mass spectrometry for identifying complex hydrocarbons. |

Interdisciplinary Research Integrating Synthetic Chemistry, Theoretical Chemistry, and Environmental Science

A comprehensive understanding of Eicosane, 10-heptyl-10-octyl- can only be achieved through a deeply interdisciplinary research approach. The synthesis, characterization, and application of such a novel molecule require the integration of multiple scientific fields.

Synthetic and Theoretical Chemistry: The design of efficient synthetic routes would be guided by theoretical calculations. Computational chemists can model reaction pathways and predict the properties of the target molecule, allowing synthetic chemists to focus on the most promising methods. nih.gov

Chemistry and Materials Science: Once synthesized, materials scientists can explore its potential applications. This involves characterizing its bulk properties (e.g., rheology, thermal properties) and evaluating its performance in systems like lubricants or PCMs.

Chemistry and Environmental Science: Understanding the environmental fate of a new chemical is crucial. Branched alkanes are a significant component of hydrocarbons in the atmosphere and can contribute to the formation of Secondary Organic Aerosols (SOAs). copernicus.orgresearchgate.net Environmental scientists and atmospheric chemists would need to study the oxidation pathways and aerosol formation potential of Eicosane, 10-heptyl-10-octyl- to assess its environmental impact.

Unanswered Questions and Gaps in Current Knowledge Pertaining to the Compound

As a molecule that has not been specifically studied, there is a complete gap in experimental data for Eicosane, 10-heptyl-10-octyl-. Future research would need to address a wide range of fundamental questions, starting with its basic synthesis and characterization.

Table 4: Key Unanswered Questions and Knowledge Gaps

| Research Area | Unanswered Question / Knowledge Gap | Importance of Addressing the Gap |

|---|---|---|

| Synthesis | What is the most efficient and stereocontrolled method to synthesize this specific isomer? | A reliable synthetic route is the prerequisite for any further study. |

| Thermophysical Properties | What are its experimental melting point, boiling point, viscosity, and density? | This data is essential for validating computational models and determining its suitability for fluid-based applications. |

| Material Performance | How does it perform under extreme conditions of temperature and pressure? | Critical for applications in high-performance lubrication or as a hydraulic fluid. |

| Environmental Fate | What are its atmospheric oxidation products and its potential to form secondary organic aerosols? | Necessary to understand and predict its environmental impact before any large-scale application. |

| Biodegradability | How readily is this highly branched structure biodegraded by microorganisms? | Important for assessing its persistence in the environment. |

Q & A

Q. Advanced: How can researchers resolve contradictions in thermal stability data observed during synthesis of branched alkanes like 10-heptyl-10-octyl-eicosane?

Methodological Answer:

- Basic: Use a two-step approach :

-

Synthesis : Employ controlled radical polymerization (CRP) with alkyl halide initiators to ensure precise branching control. Monitor reaction kinetics via in situ FTIR spectroscopy to track functional group conversion .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

-

Characterization : Combine GC-MS for purity analysis and NMR (¹H, ¹³C, DEPT-135) to confirm branching topology. For crystallinity studies, use XRD with Rietveld refinement .

-

- Advanced : Conflicting thermal stability data may arise from impurities or polymorphic variations. Validate via:

- TGA-DSC Coupling : Correlate weight loss (TGA) with phase transitions (DSC) under inert and oxidative atmospheres.

- Statistical Validation : Apply Grubbs’ test to outlier data points and replicate experiments under controlled humidity (≤5% RH) .正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Basic: How can computational modeling predict the phase behavior of 10-heptyl-10-octyl-eicosane in multi-component systems?

Q. Advanced: What discrepancies exist between molecular dynamics (MD) simulations and experimental viscosity measurements for branched alkanes?

Methodological Answer:

- Basic : Utilize Coarse-Grained MD Simulations (e.g., MARTINI forcefield) to model intermolecular interactions. Validate predictions with experimental viscosity data from capillary rheometry .

- Advanced : Address simulation-experiment gaps by:

- Parameter Optimization : Refine Lennard-Jones potentials using Bayesian calibration against experimental shear stress curves.

- Systematic Error Analysis : Compare simulation box sizes (≥10 nm³) to mitigate finite-size effects. Cross-reference results with neutron scattering data for density profiles .【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Basic: What spectroscopic techniques are critical for identifying structural isomers of 10-heptyl-10-octyl-eicosane?

Q. Advanced: How to differentiate between kinetic vs. thermodynamic products in isomerization pathways?

Methodological Answer:

- Basic : Prioritize 2D NMR (HSQC, HMBC) to resolve overlapping signals from heptyl/octyl branches. Augment with high-resolution FT-ICR MS for exact mass confirmation .

- Advanced : Deploy time-resolved IR spectroscopy to track isomerization kinetics. For thermodynamic dominance, calculate free energy landscapes (ΔG) via DFT at the B3LYP/6-311+G(d,p) level. Validate with variable-temperature NMR (VT-NMR) .

Basic: What are best practices for optimizing 10-heptyl-10-octyl-eicosane’s compatibility with polymer matrices?

Q. Advanced: How to address phase separation in polymer blends containing highly branched alkanes?

Methodological Answer:

- Basic : Conduct solubility parameter screening (Hansen parameters) using group contribution methods. Validate via solvent casting and AFM phase imaging .

- Advanced : For phase separation, employ fluorescence probe techniques (e.g., pyrene excimer formation) to monitor blend homogeneity. Adjust processing conditions (e.g., shear rate in melt mixing) to suppress domain coalescence .彻底根治网卡网慢!极限优化你的网速!11:28

Basic: How to design a robust study for evaluating the oxidative degradation of 10-heptyl-10-octyl-eicosane?

Q. Advanced: Why do accelerated aging tests fail to replicate real-time degradation mechanisms in branched alkanes?

Methodological Answer:

- Basic : Implement Arrhenius-based accelerated testing at 60–100°C with O₂ flow (10 mL/min). Quantify hydroperoxides via iodometric titration and track carbonyl formation via FTIR .

- Advanced : Accelerated tests often overlook low-temperature radical recombination. Address this by:

Basic: What databases or platforms should researchers use to locate prior studies on branched alkanes?

Q. Advanced: How to resolve conflicting literature reports on the melting point of 10-heptyl-10-octyl-eicosane?

Methodological Answer:

-

Basic : Leverage Reaxys and SciFinder for curated data. Cross-check with open-access repositories like Zenodo for raw DSC traces .

【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

-

Advanced : Discrepancies often stem from calibration errors or sample history. Standardize measurements using:

Table: Key Analytical Techniques for 10-Heptyl-10-Octyl-Eicosane

| Property | Technique | Critical Parameters |

|---|---|---|

| Branching Topology | ¹³C NMR DEPT-135 | 700 MHz, CDCl₃ solvent |

| Thermal Stability | TGA-DSC Coupling | 10°C/min, N₂ atmosphere |

| Oxidative Degradation | ESR Spectroscopy | X-band, 9.8 GHz frequency |

| Phase Behavior | Coarse-Grained MD Simulations | MARTINI v3.0 forcefield |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.